3-Iodo-N-(2,2,2-trichloro-1-(4-fluoroanilino)ethyl)benzamide
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Overview
Description
3-Iodo-N-(2,2,2-trichloro-1-(4-fluoroanilino)ethyl)benzamide is a complex organic compound with the molecular formula C15H11Cl3FIN2O and a molecular weight of 487.53 g/mol . This compound is notable for its unique structure, which includes iodine, chlorine, and fluorine atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(4-fluoroanilino)ethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Nitration: The acylated benzene undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Substitution: The amine group is substituted with iodine, chlorine, and fluorine atoms under specific reaction conditions.
Industrial production methods may vary, but they generally follow similar multi-step synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
3-Iodo-N-(2,2,2-trichloro-1-(4-fluoroanilino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Iodo-N-(2,2,2-trichloro-1-(4-fluoroanilino)ethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-N-(2,2,2-trichloro-1-(4-fluoroanilino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 3-Iodo-N-(2,2,2-trichloro-1-(4-fluoroanilino)ethyl)benzamide include:
3-Iodo-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide: This compound has a methoxy group instead of a fluoro group.
3-Iodo-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)benzamide: This compound has a nitro group instead of a fluoro group.
These similar compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
CAS No. |
303106-62-9 |
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Molecular Formula |
C15H11Cl3FIN2O |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
3-iodo-N-[2,2,2-trichloro-1-(4-fluoroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H11Cl3FIN2O/c16-15(17,18)14(21-12-6-4-10(19)5-7-12)22-13(23)9-2-1-3-11(20)8-9/h1-8,14,21H,(H,22,23) |
InChI Key |
VCHQJAQPSXARAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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